molecular formula C17H16N2O3 B4185206 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone

Cat. No.: B4185206
M. Wt: 296.32 g/mol
InChI Key: JDONOQNNECXBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indoline derivative. Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of a nitrophenyl group and an indoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-10-13-6-2-4-8-15(13)18(12)17(20)11-14-7-3-5-9-16(14)19(21)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDONOQNNECXBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone
Reactant of Route 5
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone
Reactant of Route 6
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.